4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone
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Overview
Description
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone is a chemical compound with the molecular formula C21H25ClN2O.
Preparation Methods
The synthesis of 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone typically involves the reaction of 4-(Tert-butyl)phenyl ketone with 4-(3-chlorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.
Drug Discovery: The compound serves as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.
Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone can be compared with similar compounds such as:
4-tert-Butyl-4-chlorobutyrophenone: This compound has a similar structure but differs in its functional groups and properties.
4-tert-butyl-3-chlorophenol: Another related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-21(2,3)17-9-7-16(8-10-17)20(25)24-13-11-23(12-14-24)19-6-4-5-18(22)15-19/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYJRTLQEAYIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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